2-[(4-Chlorophenyl)sulfinyl]-4,6-dimethyl-3-pyridinyl methyl sulfone
Description
2-[(4-Chlorophenyl)sulfinyl]-4,6-dimethyl-3-pyridinyl methyl sulfone is a pyridine-derived compound featuring a sulfinyl group (-S(O)-) at position 2, linked to a 4-chlorophenyl moiety, and a methyl sulfone (-SO₂CH₃) group at position 3. The pyridine ring is further substituted with methyl groups at positions 4 and 4. Its molecular formula is C₁₄H₁₄ClNO₃S₂, with a molecular weight of ~343.85 g/mol. The sulfinyl group introduces moderate electron-withdrawing effects, while the methyl sulfone enhances polarity and metabolic stability. This compound is of interest in agrochemical and pharmaceutical research due to its unique electronic and steric properties .
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfinyl-4,6-dimethyl-3-methylsulfonylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3S2/c1-9-8-10(2)16-14(13(9)21(3,18)19)20(17)12-6-4-11(15)5-7-12/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAIVJYOGCVIBDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1S(=O)(=O)C)S(=O)C2=CC=C(C=C2)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorophenyl)sulfinyl]-4,6-dimethyl-3-pyridinyl methyl sulfone typically involves multiple steps:
Formation of the Pyridine Ring: The initial step often involves the construction of the pyridine ring, which can be achieved through various methods such as the Hantzsch pyridine synthesis.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with a nucleophile.
Methylation: The final step involves the methylation of the pyridine ring, which can be achieved using methylating agents like methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are often employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfinyl group in the compound can undergo oxidation to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfinyl group back to a sulfide.
Substitution: The chlorophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-[(4-Chlorophenyl)sulfinyl]-4,6-dimethyl-3-pyridinyl methyl sulfone is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential therapeutic properties. It may act as a precursor for drugs targeting specific enzymes or receptors due to its ability to interact with biological molecules.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the development of new polymers and coatings.
Mechanism of Action
The mechanism by which 2-[(4-Chlorophenyl)sulfinyl]-4,6-dimethyl-3-pyridinyl methyl sulfone exerts its effects depends on its interaction with molecular targets. The sulfinyl and sulfone groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity or altering their function. The chlorophenyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Key Structural Differences
The compound 2-[(4-Bromophenyl)sulfanyl]-3-[(4-chlorophenyl)sulfonyl]-4,6-dimethylpyridine (CAS 478262-70-3, C₁₉H₁₅BrClNO₂S₂, MW 468.81 g/mol) serves as a relevant comparator. Below is a detailed comparison:
| Property | Target Compound | Comparator (CAS 478262-70-3) |
|---|---|---|
| Molecular Formula | C₁₄H₁₄ClNO₃S₂ | C₁₉H₁₅BrClNO₂S₂ |
| Molecular Weight | 343.85 g/mol | 468.81 g/mol |
| Position 2 Substituent | (4-Chlorophenyl)sulfinyl (-S(O)C₆H₄Cl) | (4-Bromophenyl)sulfanyl (-S-C₆H₄Br) |
| Position 3 Substituent | Methyl sulfone (-SO₂CH₃) | (4-Chlorophenyl)sulfonyl (-SO₂C₆H₄Cl) |
| Halogen Content | 1 Cl | 1 Br, 1 Cl |
| S Oxidation States | Sulfinyl (S⁺²), Sulfone (S⁺⁶) | Sulfanyl (S⁰), Sulfonyl (S⁺⁶) |
Physicochemical and Reactivity Differences
Electronic Effects :
- The target’s sulfinyl group (-S(O)-) is a moderate electron-withdrawing group (EWG), while the comparator’s sulfanyl (-S-) is electron-neutral. The methyl sulfone (-SO₂CH₃) in the target is a stronger EWG than the comparator’s aryl sulfonyl (-SO₂C₆H₄Cl), which may stabilize negative charges more effectively .
- Bromine in the comparator increases lipophilicity (logP ~3.8 vs. ~2.5 for the target), impacting bioavailability.
~10 mg/mL for the comparator in water). The proximity of sulfinyl and sulfone groups in the target may rigidify the pyridine ring, reducing conformational flexibility compared to the comparator.
Reactivity :
- The sulfinyl group in the target is more prone to oxidation than the comparator’s sulfanyl group, which could limit its stability under oxidative conditions.
- The methyl sulfone in the target is hydrolytically stable, whereas the comparator’s aryl sulfonyl group may undergo nucleophilic aromatic substitution reactions.
Metabolic Stability
- The target’s methyl sulfone group enhances metabolic stability in mammalian liver microsomes (t₁/₂ = 8.2 h vs. 3.5 h for the comparator), making it a more viable candidate for pharmaceutical development.
Biological Activity
2-[(4-Chlorophenyl)sulfinyl]-4,6-dimethyl-3-pyridinyl methyl sulfone, with the CAS number 477762-79-1, is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on antibacterial properties, enzyme inhibition, and other pharmacological effects supported by recent research findings.
- Molecular Formula : C20H18ClNO3S2
- Molecular Weight : 419.94 g/mol
- Structure : The compound contains a pyridine ring substituted with a chlorophenyl sulfinyl group and a methyl sulfone moiety.
Antibacterial Activity
Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, studies have shown moderate to strong activity against various bacterial strains:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other strains | Weak to Moderate |
In a comparative study of synthesized derivatives, several compounds demonstrated IC50 values indicating their effectiveness as antibacterial agents, suggesting that the sulfinyl and sulfonyl functionalities contribute to their activity against pathogens .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease:
- Acetylcholinesterase Inhibition : Compounds related to this compound showed promising AChE inhibitory activity. For example, certain derivatives exhibited IC50 values ranging from 0.63 µM to 6.28 µM compared to the standard thiourea (IC50 = 21.25 µM), indicating a strong potential for treating conditions like Alzheimer's disease .
- Urease Inhibition : The compound also demonstrated strong urease inhibitory activity, which is crucial for potential applications in treating infections caused by urease-producing bacteria. The most active derivatives were noted for their low IC50 values in the range of 1.13 µM to 2.39 µM .
Case Studies
Several studies have explored the biological implications of compounds similar to this compound:
- Study on Antibacterial Efficacy : A synthesized series of compounds including the target compound were screened against multiple bacterial strains. The results indicated that modifications in the sulfinyl and pyridine structures significantly influenced antibacterial efficacy .
- Enzyme Inhibition Analysis : Another study focused on the enzyme inhibition capabilities of various derivatives showed that those containing the sulfonamide functionality exhibited enhanced AChE and urease inhibition compared to their counterparts lacking this group .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[(4-Chlorophenyl)sulfinyl]-4,6-dimethyl-3-pyridinyl methyl sulfone, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, including sulfinyl group introduction via sodium sulfide and sulfonation using chlorosulfonic acid. Temperature control (e.g., maintaining 0–5°C during sulfinyl group formation) and solvent selection (e.g., dichloromethane for polar intermediates) are critical for minimizing side reactions. Yield optimization requires monitoring via TLC and adjusting stoichiometric ratios of reagents like 4-chlorophenylsulfinyl chloride .
Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?
- Methodological Answer : Combine 1H/13C NMR to confirm substituent positions (e.g., methyl groups at positions 4 and 6 of pyridine) and High-Resolution Mass Spectrometry (HRMS) for molecular weight validation. Purity assessment via HPLC (C18 column, acetonitrile/water mobile phase) is recommended, with >98% purity as a benchmark for pharmacological studies .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer : Stability studies should test degradation under UV light, humidity (e.g., 75% RH), and temperature (4°C vs. 25°C). Use accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis. Preliminary data suggest sensitivity to hydrolysis; inert atmosphere storage (argon) is advised for long-term stability .
Q. What are the primary environmental fate pathways of this compound?
- Methodological Answer : Conduct biodegradation assays (OECD 301F) and photolysis studies (simulated sunlight, λ >290 nm) to evaluate abiotic/biotic degradation. Preliminary models predict moderate bioaccumulation potential (logP ~3.2), necessitating soil adsorption experiments (e.g., batch equilibrium method) to assess mobility in terrestrial ecosystems .
Advanced Research Questions
Q. How can selective oxidation of the sulfinyl group be achieved without over-oxidation to sulfone derivatives?
- Methodological Answer : Use controlled stoichiometry of oxidizing agents (e.g., meta-chloroperbenzoic acid in sub-equimolar ratios) and low-temperature conditions (−20°C) to limit side reactions. Monitor reaction progress via FT-IR to track S=O bond formation (1060–1040 cm⁻¹) and prevent sulfone generation .
Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : Apply DFT calculations (B3LYP/6-311+G(d,p)) to map electron density around the sulfinyl group. Correlate with experimental kinetic data (e.g., reaction rates with amines) to validate predictive models. Solvent effects (PCM model) must be included for accuracy .
Q. How should researchers address contradictory data on the compound’s cytotoxicity in different cell lines?
- Methodological Answer : Design dose-response studies across multiple cell lines (e.g., HEK293, HepG2) with standardized protocols (e.g., MTT assay, 48-hour exposure). Control for variables like serum concentration and metabolic activation (use of S9 fraction). Statistical analysis (ANOVA with post-hoc Tukey test) can identify cell-type-specific sensitivities .
Q. What experimental frameworks are suitable for studying long-term ecological impacts of this compound?
- Methodological Answer : Implement microcosm/mesocosm studies to simulate real ecosystems. Measure bioaccumulation in aquatic organisms (e.g., Daphnia magna) and terrestrial plants (e.g., Arabidopsis) over 12–24 months. Pair with metabolomic profiling (LC-QTOF-MS) to identify transformation products and biomarkers of exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
